5-(2-Ethoxyphenyl)thiazol-2-amine
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Overview
Description
5-(2-Ethoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 5-(2-Ethoxyphenyl)thiazol-2-amine typically involves the reaction of 2-ethoxyaniline with α-haloketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(2-Ethoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-(2-Ethoxyphenyl)thiazol-2-amine include other thiazole derivatives such as 2-aminothiazole and benzothiazole derivatives. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which can influence its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-9-6-4-3-5-8(9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
GCCFIPBYDMKRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CN=C(S2)N |
Origin of Product |
United States |
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